6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
3,6-Pyridazinedione, tetrahydro-4-phenyl-, 3-hydrazone is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione, tetrahydro-4-phenyl-, 3-hydrazone typically involves the reaction of tetrahydro-4-phenyl-3,6-pyridazinedione with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Pyridazinedione, tetrahydro-4-phenyl-, 3-hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form tetrahydropyridazine derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedione, tetrahydro-4-phenyl-, 3-hydrazone involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: Known for its broad spectrum of biological activities.
Tetrahydropyridazine: A reduced form with different chemical reactivity.
Uniqueness
3,6-Pyridazinedione, tetrahydro-4-phenyl-, 3-hydrazone stands out due to its unique hydrazone group, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(6Z)-6-hydrazinylidene-5-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H12N4O/c11-12-10-8(6-9(15)13-14-10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,14)(H,13,15) |
InChI Key |
NROCXWSXHCBAMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(/C(=N/N)/NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=NN)NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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